![molecular formula C22H33N7O3 B2705930 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013768-67-6](/img/structure/B2705930.png)
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H33N7O3 and its molecular weight is 443.552. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
OLED Applications
Research by Taydakov et al. (2016) explored pyrazole substituted 1.3-diketones as ligands for the preparation of luminescent complexes with Eu(III) ion, demonstrating their effectiveness in OLED (Organic Light Emitting Diodes) fabrication. These complexes showed high luminescence, thermal stability, and solubility, making them suitable for OLED production through dry and wet technologies, and exhibited higher energy efficacy compared to standard phosphors (Taydakov et al., 2016).
Corrosion Inhibition
Chadli et al. (2017) synthesized novel aza-pseudopeptides tested as corrosion inhibitors for mild steel in acidic environments. These studies found that the synthesized compounds, characterized by similar structural motifs, effectively prevented corrosion, suggesting potential applications in protecting metals from acidic corrosion through interaction with the steel surface (Chadli et al., 2017).
Photovoltaic Applications
Li et al. (2012) designed and synthesized a novel electron-withdrawing group integrated into a small molecule for photovoltaic applications. This work indicates the potential of structurally related compounds in solar energy materials, showing broad absorption ranges and promising efficiencies for bulk heterojunction photovoltaic devices (Li et al., 2012).
Green Synthesis and Catalysis
Yazdani-Elah-Abadi et al. (2017) reported on the use of theophylline, a compound with a purine structure similar to the query compound, as a green catalyst for the synthesis of complex heterocycles under solvent-free conditions. This research highlights the potential for related compounds to serve as eco-friendly catalysts in organic synthesis, promoting efficient reactions with environmental benefits (Yazdani-Elah-Abadi et al., 2017).
properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-1-(2-morpholin-4-ylethyl)-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O3/c1-5-8-27-18-19(23-21(27)29-17(7-3)15-16(6-2)24-29)25(4)22(31)28(20(18)30)10-9-26-11-13-32-14-12-26/h15H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYSMTUJCBCAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)CCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.